1,4-Oxazepan-6-amine dihydrochloride
Description
Contextualization of the 1,4-Oxazepane (B1358080) Heterocyclic System in Modern Organic Chemistry
The 1,4-oxazepane moiety is a seven-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. This structural motif is a key component in a number of compounds that exhibit a wide range of biological activities. researchgate.net The inherent conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets.
In modern organic chemistry, significant research has been dedicated to the development of efficient synthetic routes to create libraries of 1,4-oxazepine (B8637140) derivatives. researchgate.netnih.gov These methods often involve cyclization reactions of open-chain precursors or transformations of other heterocyclic systems. researchgate.netontosight.ai The versatility of the 1,4-oxazepane scaffold has made it a valuable tool for medicinal chemists in the exploration of new chemical space and the development of compounds with novel mechanisms of action.
Significance of 1,4-Oxazepan-6-amine Dihydrochloride (B599025) as a Core Research Compound
1,4-Oxazepan-6-amine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its primary amine functionality provides a reactive handle for the introduction of a wide array of substituents and functional groups through various chemical transformations. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.
The presence of the 1,4-oxazepane core combined with a primary amine at the 6-position makes this compound a particularly interesting starting material for the synthesis of libraries of compounds for high-throughput screening. The ability to readily modify the amine group allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in drug discovery.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 2306276-94-6 |
| Molecular Formula | C5H14Cl2N2O |
| Molecular Weight | 189.08 g/mol |
| IUPAC Name | 1,4-oxazepan-6-amine;dihydrochloride |
| SMILES | C1COCCN(C1)C.Cl.Cl |
Overview of Principal Academic Research Domains for the Compound
The unique structural features of this compound have positioned it as a valuable tool in several key areas of academic research. Its application spans from fundamental synthetic methodology development to the exploration of novel therapeutic agents.
One of the primary research domains for this compound is in the field of medicinal chemistry , particularly in the design and synthesis of novel therapeutic agents. For instance, derivatives of the 1,4-oxazepane scaffold have been investigated for their potential as dopamine (B1211576) D4 receptor ligands, which could have implications for the treatment of schizophrenia. nih.gov Additionally, research has explored the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as potential broad-spectrum anticonvulsants. nih.gov
In the realm of synthetic organic chemistry , this compound is utilized as a versatile intermediate for the construction of more complex heterocyclic systems. The development of novel synthetic routes to functionalized 1,4-oxazepanes is an active area of research, with studies focusing on methods like tandem C-N coupling/C-H carbonylation and intramolecular C-N bond coupling. nih.govnih.gov
Furthermore, the compound and its derivatives are subjects of study in structural biology and molecular modeling . Understanding the conformational preferences of the 1,4-oxazepane ring and how different substituents influence its three-dimensional shape is crucial for designing molecules that can effectively interact with specific biological targets. nih.gov
The following table provides a snapshot of the diverse research applications of the 1,4-oxazepane scaffold:
| Research Area | Focus of Investigation |
| Neuroscience | Development of dopamine D4 receptor ligands for potential antipsychotic applications. nih.gov |
| Anticonvulsant Research | Synthesis and evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives for anticonvulsant activity. nih.gov |
| Synthetic Methodology | Creation of novel and efficient synthetic pathways to access diverse 1,4-oxazepine derivatives. nih.govrsc.org |
| Medicinal Chemistry | Exploration of the 1,4-oxazepane scaffold for various therapeutic targets, including potential monoamine reuptake inhibitors. google.com |
Properties
IUPAC Name |
1,4-oxazepan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQQRAXNZWDDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,4 Oxazepan 6 Amine Dihydrochloride
Historical Development of 1,4-Oxazepane (B1358080) Ring Synthesis
The journey to synthesize complex heterocyclic structures like 1,4-oxazepanes is built upon foundational methods developed for the creation of seven-membered rings. These larger rings presented unique challenges to early organic chemists due to unfavorable entropic and enthalpic factors.
Early Approaches to Seven-Membered Heterocycle Formation
The initial forays into the synthesis of seven-membered heterocycles were extensions of methods used for more common five- and six-membered rings. Two primary strategies emerged: the expansion of existing smaller rings and the direct cyclization of long-chain precursors.
One of the earliest and most well-known examples of ring expansion is the Beckmann rearrangement of cyclohexanone oxime to produce caprolactam, a seven-membered lactam. This reaction demonstrated the feasibility of expanding a six-membered ring to a seven-membered one. Another approach involved the Thorpe-Ziegler condensation, which was instrumental in the cyclization of dinitriles to form large-ring ketones.
Direct cyclization methods, while conceptually straightforward, were often plagued by low yields due to competing polymerization reactions. The Dieckmann condensation of pimelate esters was one such method used to form seven-membered carbocyclic ketones, which could then, in principle, be converted to heterocycles through subsequent reactions. nih.gov These early methods, though not always efficient, laid the crucial groundwork for the development of more sophisticated strategies for constructing seven-membered heterocyclic systems.
Evolution of Synthetic Routes to Substituted 1,4-Oxazepanes
As the field of organic synthesis matured, more refined and reliable methods for the construction of seven-membered heterocycles, including the 1,4-oxazepane scaffold, were developed. These methods offered greater control over the structure and stereochemistry of the final product. The focus shifted towards intramolecular cyclization reactions of appropriately functionalized acyclic precursors, which proved to be a more effective strategy.
Key advancements in the synthesis of substituted 1,4-oxazepanes include:
Intramolecular Cyclization of Amino Alcohols: A common and versatile approach involves the cyclization of N-substituted amino alcohols containing a leaving group at the appropriate position. This strategy allows for the formation of the C-O or C-N bond to close the seven-membered ring.
Reductive Amination: Intramolecular reductive amination of keto-aldehydes or keto-esters containing an amino group has been employed to construct the 1,4-oxazepane ring. This method simultaneously forms the C-N bond and a stereocenter.
Metal-Catalyzed Cyclizations: The advent of transition metal catalysis provided powerful tools for the synthesis of complex heterocyclic systems. Palladium- and copper-catalyzed intramolecular C-O and C-N bond-forming reactions have been successfully applied to the synthesis of 1,4-oxazepanes and their derivatives. nih.gov
These evolving strategies have significantly enhanced the accessibility of substituted 1,4-oxazepanes, paving the way for the synthesis of specific and functionally diverse molecules like 1,4-Oxazepan-6-amine dihydrochloride (B599025).
Advanced Synthetic Pathways for 1,4-Oxazepan-6-amine Dihydrochloride
The synthesis of this compound requires not only the construction of the seven-membered ring but also the stereospecific introduction of the amine group at the C6 position. Modern synthetic chemistry offers a range of advanced techniques to achieve this with high efficiency and control.
Cyclization Reactions for Oxazepane Ring Construction
The cornerstone of 1,4-oxazepane synthesis remains the cyclization of a linear precursor. A variety of cyclization strategies have been reported, each with its own advantages and substrate scope.
A prevalent method for constructing the 1,4-oxazepane ring is through intramolecular nucleophilic substitution. This typically involves an amino alcohol derivative where one terminus contains a nucleophilic nitrogen or oxygen and the other end of the chain is equipped with a suitable leaving group. For instance, the cyclization of an N-protected 2-(2-haloethoxy)ethylamine derivative can lead to the formation of the 1,4-oxazepane ring.
Another powerful technique is reductive amination . An acyclic precursor containing both an aldehyde or ketone and an amine functionality can undergo intramolecular cyclization followed by reduction to yield the saturated heterocycle. This approach is particularly useful for creating specific substitution patterns on the ring.
More recently, ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of unsaturated seven-membered heterocycles, which can then be reduced to the corresponding saturated 1,4-oxazepanes. This method offers high functional group tolerance and has been widely applied in the synthesis of various cyclic compounds.
Stereoselective and Regioselective Synthesis of Chiral 1,4-Oxazepane Derivatives
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. For 1,4-oxazepane derivatives, stereoselective and regioselective methods are employed to ensure the desired configuration of substituents on the ring.
One notable example is the haloetherification reaction . This method involves the cyclization of an unsaturated amino alcohol in the presence of a halogen source. The reaction proceeds through a halonium ion intermediate, and the subsequent intramolecular attack by the hydroxyl group can be highly stereoselective and regioselective, leading to the formation of chiral polysubstituted 1,4-oxazepanes. researchgate.netbeilstein-journals.org The stereochemical outcome is often controlled by the conformation of the substrate and the nature of the chiral bromonium intermediate. researchgate.net
Another approach utilizes chiral starting materials derived from natural sources, such as amino acids. For instance, polymer-supported homoserine has been used as a chiral building block for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. molport.com The stereocenter from the starting amino acid is incorporated into the final heterocyclic product. The regioselectivity and stereoselectivity of the cyclization step can be influenced by the reaction conditions and the nature of the substituents on the precursor molecule. molport.com
Multi-Step Synthesis and Strategic Intermediate Derivatization
The synthesis of a specifically functionalized molecule like this compound often requires a multi-step approach involving the strategic derivatization of key intermediates. A plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 6-amino-1,4-oxazepane-3,5-dione derivatives. nih.govresearchgate.net
A potential multi-step synthesis for 1,4-Oxazepan-6-amine could involve the following key transformations:
Formation of a Precursor: The synthesis would likely begin with the preparation of a suitable acyclic precursor containing the necessary carbon, nitrogen, and oxygen atoms in the correct sequence. This could involve the reaction of a protected amino acid derivative with an appropriate bifunctional reagent.
Cyclization to Form the Oxazepane Ring: The linear precursor would then be cyclized to form the 1,4-oxazepane ring. As discussed, this could be achieved through various methods such as intramolecular nucleophilic substitution or lactamization.
Introduction of the Amine Functionality: A key step is the introduction of the amine group at the C6 position. Based on the synthesis of the analogous 6-amino-1,4-oxazepane-3,5-dione, this could be achieved by starting with a precursor that already contains a nitrogen-containing functional group at the corresponding position, which can later be converted to an amine. For example, starting with an α-amino acid derivative would place a protected amine at the desired position.
Reduction and Deprotection: If the cyclized intermediate contains carbonyl groups, as in the case of the 6-amino-1,4-oxazepane-3,5-dione, a reduction step would be necessary to obtain the fully saturated 1,4-oxazepane ring. This is typically achieved using reducing agents like lithium aluminum hydride. Finally, any protecting groups on the nitrogen atoms would be removed under appropriate conditions.
Salt Formation: The final step would involve the treatment of the free base, 1,4-Oxazepan-6-amine, with hydrochloric acid to form the stable dihydrochloride salt.
This strategic sequence of reactions, involving the careful choice of starting materials, protecting groups, and reaction conditions, allows for the efficient and controlled synthesis of the target molecule.
Below is a table summarizing some of the key synthetic strategies discussed:
| Synthetic Strategy | Description | Key Features |
| Ring Expansion | Enlargement of a smaller, more readily available ring (e.g., six-membered) to a seven-membered ring. | Historically significant; can be efficient for specific transformations like the Beckmann rearrangement. |
| Direct Cyclization | Formation of the seven-membered ring by creating a bond between the two ends of a linear precursor. | Conceptually simple; can be challenging due to competing polymerization. |
| Intramolecular Nucleophilic Substitution | Cyclization via attack of a nucleophile (e.g., amine, alcohol) on an electrophilic center within the same molecule. | A versatile and widely used method for forming heterocyclic rings. |
| Reductive Amination | Intramolecular reaction of a carbonyl group and an amine, followed by reduction to form a C-N bond and close the ring. | Efficient for constructing nitrogen-containing heterocycles; can create stereocenters. |
| Haloetherification | Cyclization of an unsaturated alcohol in the presence of a halogen, proceeding through a halonium ion intermediate. | Can be highly stereoselective and regioselective for the synthesis of chiral heterocycles. |
| Multi-step Synthesis with Intermediate Derivatization | A sequential approach involving the formation of a core structure followed by functional group manipulations to arrive at the final target. | Allows for the synthesis of complex molecules with specific functionalities. |
Catalytic Approaches in 1,4-Oxazepane Synthesis
The construction of the seven-membered 1,4-oxazepane ring is a significant challenge in synthetic organic chemistry due to unfavorable entropy and potential transannular strain. nih.gov Catalytic methods are therefore essential for achieving efficient and selective synthesis. A variety of catalytic strategies have been developed for the formation of seven-membered heterocycles, which can be adapted for the 1,4-oxazepane skeleton.
Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including 5- to 7-membered rings. wikipedia.org This reaction utilizes metal catalysts, typically ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular metathesis of a diene precursor, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org For the synthesis of a 1,4-oxazepane precursor, a substrate containing two terminal alkene moieties, appropriately positioned with oxygen and nitrogen atoms, would undergo intramolecular cyclization. The resulting unsaturated oxazepane can then be hydrogenated to the saturated 1,4-oxazepane ring. RCM is valued for its tolerance of a wide range of functional groups. organic-chemistry.org
Reductive Amination: Intramolecular reductive amination is another key strategy. This process typically involves a precursor molecule containing both an aldehyde or ketone and an amine functionality. The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ by a reducing agent to form the saturated heterocyclic ring. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed for the reduction step. youtube.com This method is highly effective for constructing nitrogen-containing heterocycles.
Other Catalytic Methods:
Transition Metal-Catalyzed C-H Cyclization: Recent advancements have demonstrated the construction of 7-membered rings through the direct cyclization of C-H bonds catalyzed by transition metals, such as nickel-aluminum bimetallic systems. nih.gov This approach offers an atom- and step-economical route to fused heterocyclic systems.
Brønsted Acid Catalysis: Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have been used for the enantioselective synthesis of chiral 1,4-benzoxazepines. nih.govacs.org This involves the desymmetrization of substituted oxetanes, showcasing a metal-free approach to creating chiral seven-membered heterocyclic structures. nih.govacs.org
A comparison of selected catalytic approaches is presented in the table below.
| Catalytic Method | Catalyst Example | Key Precursor | Key Features |
| Ring-Closing Metathesis | Grubbs' Ruthenium Catalysts | Diene with N and O atoms | Forms unsaturated ring; tolerant of many functional groups. wikipedia.orgorganic-chemistry.org |
| Reductive Amination | Pd/C, NaBH₃CN | Amino-aldehyde/ketone | One-pot cyclization and reduction; forms saturated ring directly. youtube.com |
| C-H Cyclization | Ni-Al Bimetallic Systems | Benzoimidazoles with alkenes | Atom- and step-economical for fused systems. nih.gov |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Substituted Oxetanes | Metal-free; enables enantioselective synthesis. nih.govacs.org |
Industrial-Scale Synthesis Considerations for 1,4-Oxazepane Derivatives
Scaling up the synthesis of complex molecules like 1,4-oxazepane derivatives from the laboratory bench to industrial production presents numerous challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the chemical process to ensure consistent product quality.
Challenges in scaling up reactions like Ring-Closing Metathesis include the cost and removal of the metal catalyst, potential catalyst poisoning from impurities in the starting materials, and the need for dilute reaction conditions to avoid intermolecular side reactions, which can impact reactor volume efficiency. drughunter.com
Process Optimization Techniques for Yield and Purity
To ensure a viable industrial process, extensive optimization is required to maximize yield and purity while minimizing costs and waste.
Key Optimization Parameters:
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts (e.g., Ruthenium for RCM, Palladium for hydrogenations) is a primary goal. This involves screening different catalysts for higher activity and optimizing reaction conditions (temperature, pressure, concentration) to achieve maximum turnover numbers.
Solvent Selection: The choice of solvent is critical. It must effectively dissolve reactants, be compatible with the reaction conditions, facilitate product isolation, and meet safety and environmental standards. For instance, in some reductive aminations, a solvent mixture like methanol/chloroform may be necessary to ensure the solubility of all components and enable the reaction to proceed efficiently. nih.gov
Reaction Concentration: For cyclization reactions, running at an appropriate dilution is crucial to favor the desired intramolecular reaction over intermolecular polymerization, which forms unwanted byproducts. drughunter.com However, excessively dilute conditions are inefficient for large-scale production, requiring a careful balance.
Purification Methods: Developing a scalable and efficient purification strategy is paramount. While laboratory-scale purification often relies on column chromatography, this is often not feasible or cost-effective for large quantities. Industrial purification typically focuses on crystallization, distillation, or extraction. For a compound like this compound, crystallization is an ideal final purification step, as it can effectively remove impurities and isolate the desired salt form with high purity.
Continuous Flow Reactor Applications in Heterocyclic Synthesis
Continuous flow chemistry has emerged as a powerful technology for modern pharmaceutical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds.
In a continuous flow system, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety.
Advantages of Flow Reactors:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with highly exothermic or unstable reactions.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, enabling better temperature control and preventing the formation of hotspots that can lead to side reactions.
Increased Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, improved selectivity, and reduced byproduct formation compared to batch reactors.
Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than redesigning a large-scale batch reactor.
Flow chemistry is well-suited for many of the catalytic reactions used in heterocycle synthesis, including hydrogenations and C-C or C-N bond-forming reactions.
Formation and Chemical Characteristics of Dihydrochloride Salt Forms
1,4-Oxazepan-6-amine possesses two basic nitrogen atoms: the secondary amine within the oxazepane ring (N-4) and the primary amine substituent at the 6-position. The presence of these two basic centers allows the molecule to react with two equivalents of an acid, such as hydrochloric acid (HCl), to form a dihydrochloride salt.
The formation of the salt is an acid-base reaction where the lone pair of electrons on each nitrogen atom accepts a proton (H⁺) from HCl. This process converts the neutral, often oily or low-melting-point freebase into a crystalline, water-soluble salt.
Chemical Characteristics of Dihydrochloride Salts:
Increased Polarity and Solubility: Salt formation significantly increases the polarity of the molecule. Dihydrochloride salts are typically crystalline solids with higher melting points and greater solubility in water and other polar solvents compared to the corresponding freebase. This property is highly advantageous for purification by crystallization and for formulation purposes.
Improved Stability: Converting a basic amine to its hydrochloride salt can enhance its chemical and physical stability, protecting it from degradation and improving its shelf life.
Stoichiometry: The "dihydrochloride" designation indicates that two moles of HCl have reacted with one mole of the diamine base. This precise stoichiometry is important for characterization and for calculating molar equivalents in subsequent reactions or formulations.
Acidity (pKa): In the dihydrochloride salt form, the protonated amino groups are acidic. The pKa values of these ammonium (B1175870) cations determine the pH range over which the molecule will exist in its protonated, neutral, or partially protonated forms in an aqueous solution.
The formation of the dihydrochloride salt is a critical step in the final isolation and purification of 1,4-Oxazepan-6-amine, ensuring a stable, solid product with well-defined properties.
Chemical Reactivity and Mechanistic Studies of 1,4 Oxazepan 6 Amine Dihydrochloride
Fundamental Reaction Types of the 1,4-Oxazepane (B1358080) Core Structure
The chemical behavior of the 1,4-oxazepane ring is characterized by a range of reactions that modify the core structure, including oxidative, reductive, and substitution pathways.
The 1,4-oxazepane ring system can undergo various oxidative reactions. For instance, derivatives of the core structure can be oxidized using common oxidizing agents. Studies on related heterocyclic systems have shown that oxidation can lead to the formation of the seven-membered 1,4-oxazepine (B8637140) ring. researchgate.net The reaction of 1,8-naphthyridine (B1210474) derivatives with peroxy acids, for example, has been shown to yield seven-membered 1,4-oxazepine products. researchgate.net Another study noted the formation of benzo acs.orgoxazine products through a presumed base-mediated iodine oxidation of a ketimine intermediate, which constitutes a formal α-oxidation and β-C–H functionalization of an amine substrate. sci-hub.se
Table 1: Examples of Oxidative Transformations on Related Heterocyclic Systems
| Reactant Type | Oxidizing Agent | Product Type | Reference |
|---|---|---|---|
| 1,4-Oxazepane-6-carboxylic acid | Potassium permanganate (B83412) (KMnO4) | Oxidized product | |
| 1,8-Naphthyridine derivatives | Peroxy acid | 1,4-Oxazepine derivatives | researchgate.net |
Reductive processes are commonly employed in the synthesis and modification of 1,4-oxazepane derivatives. Catalytic hydrogenation is a frequently used method. For example, a nitro group on a substituent of the 1,4-oxazepane ring can be reduced to an aniline (B41778) using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2). rsc.orgrsc.org This reduction has been shown to improve the separability of diastereomers. rsc.orgrsc.org
Another reductive pathway involves the cleavage of protecting groups from the nitrogen atom of the oxazepane ring. The N-benzyl group, for instance, can be successfully removed using a Pd/C system under a hydrogen atmosphere, yielding the secondary amine without altering the product's enantiomeric purity. acs.org Furthermore, cleavage of precursors from a polymer support using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) can yield 1,4-oxazepane derivatives. rsc.orgrsc.org In this reaction, triethylsilane acts as an external nucleophile that attacks intermediates, leading to the stable 1,4-oxazepane ring. rsc.org
Table 2: Reductive Methods in 1,4-Oxazepane Chemistry
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitro group reduction | H2, 10% Pd/C or PtO2, isopropanol | Reduction to aniline, aids diastereomer separation | rsc.org |
| N-debenzylation | H2, Pd/C, methanol | Cleavage of N-benzyl group | acs.org |
The 1,4-oxazepane core, particularly at the nitrogen atom, is susceptible to nucleophilic substitution reactions. The nitrogen atom's nucleophilicity allows for direct reaction with various electrophiles, such as alkyl halides, to form N-alkylated products. msu.edu However, the direct alkylation of primary or secondary amines can be complex, as the product amine can compete with the starting material, potentially leading to mixtures of higher alkylated products and quaternary ammonium (B1175870) salts. msu.edu
The mechanism of substitution can vary. Mechanistic studies on related heterocyclic systems reacting with chlorocyclophosphazenes suggest that substitution can proceed through different pathways, including S_N_1 (rate-determining ionization) or S_N_2 (associative substitution), depending on the reactants and conditions. researchgate.net The products of these reactions can be further elaborated through subsequent nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. acs.org
Transformations Involving the Amine Functionality
The primary amine group in 1,4-Oxazepan-6-amine is a key site for chemical reactivity, enabling a wide range of transformations and functionalizations.
Amines are generally more nucleophilic than their alcohol counterparts, allowing them to react directly with electrophiles like alkyl halides without prior conversion to a more nucleophilic conjugate base. msu.edu The reactivity of the amine is influenced by steric factors and the electronic nature of any protecting groups. For example, substituting a benzyl (B1604629) group on the nitrogen with a Boc (tert-butyloxycarbonyl) group can lead to a decrease in the nucleophilicity of the amine moiety, potentially preventing a reaction from occurring. acs.org
The strong nucleophilic character of amines is fundamental to their role in chemical synthesis but often necessitates the use of protecting groups to prevent unwanted side reactions. mdpi.com An interesting approach to reversibly reduce the nucleophilic reactivity of primary amines involves their reaction with carbon dioxide to form alkylammonium carbamates. mdpi.com This reversible reaction offers a "green" alternative to traditional protection/de-protection schemes. mdpi.com
The amine functionality is a prime target for derivatization, which is often performed to alter the molecule's properties or to prepare it for analysis. psu.edunih.gov Common derivatization reactions for amines include acylation, alkylation, and silylation. psu.edu
In the context of synthesizing 1,4-oxazepane derivatives, the nitrogen can be functionalized through various reactions. For instance, it can be reacted with nitrobenzenesulfonyl chlorides to form sulfonamides or alkylated with electrophiles like 2-bromoacetophenones to yield N-phenacyl derivatives. rsc.orgrsc.org Another example involves derivatizing an amine with pentafluorobenzoyl chloride, which can improve its retention on a reversed-phase liquid chromatography column and enhance its mass spectrometric response, facilitating bioanalysis. nih.gov These functionalization reactions are crucial for building more complex molecules based on the 1,4-oxazepane scaffold. rsc.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,4-Oxazepan-6-amine dihydrochloride (B599025) |
| 1,4-Oxazepane |
| 1,4-Oxazepine |
| 1,4-Oxazepane-6-carboxylic acid |
| Potassium permanganate |
| 1,8-Naphthyridine |
| Benzo acs.orgoxazine |
| Aniline |
| Palladium on carbon (Pd/C) |
| Platinum oxide (PtO2) |
| Trifluoroacetic acid (TFA) |
| Triethylsilane (Et3SiH) |
| tert-butyloxycarbonyl (Boc) |
| Carbon dioxide |
| Alkylammonium carbamates |
| Nitrobenzenesulfonyl chloride |
| 2-Bromoacetophenone |
| Pentafluorobenzoyl chloride |
Ring Expansion and Contraction Chemistry of Oxazepanes
The seven-membered 1,4-oxazepane ring is susceptible to various ring expansion and contraction reactions, driven by factors such as ring strain, the nature of substituents, and reaction conditions. These transformations often proceed through cationic or radical intermediates, leading to the formation of different heterocyclic systems.
Carbocation rearrangements are a common phenomenon in the chemistry of cyclic ethers and amines, often leading to ring expansion or contraction. numberanalytics.com In the context of 1,4-oxazepane derivatives, the formation of a carbocation adjacent to the ring can trigger a rearrangement. For instance, a carbocation at an exocyclic position could initiate a 1,2-alkyl shift involving one of the ring carbons, leading to an eight-membered ring. Conversely, a carbocation within the ring could undergo a transannular rearrangement or a ring contraction to form a more stable five- or six-membered ring system. nih.gov
Table 1: Plausible Carbocation-Mediated Ring Transformations in Oxazepane Systems
| Starting Material Analogue | Reaction Conditions | Intermediate | Potential Product(s) | Driving Force |
| 6-(Hydroxymethyl)-1,4-oxazepane | Acid catalysis | Exocyclic primary carbocation | Tetrahydro-1,5-oxazocine derivative (Ring Expansion) | Formation of a more stable secondary or tertiary carbocation within the expanded ring. |
| 1,4-Oxazepan-6-ol | Dehydration (acidic) | Endocyclic secondary carbocation | Substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives (Ring Contraction) | Relief of transannular strain and formation of a more stable ring system. |
This table presents hypothetical transformations based on general principles of carbocation chemistry, as direct experimental data for 1,4-Oxazepan-6-amine dihydrochloride is not available in the reviewed literature.
Radical-mediated reactions offer an alternative pathway for the transformation of cyclic systems like oxazepanes. Radical crossover reactions, which involve the interplay between radical and ionic intermediates, can be particularly useful for functionalizing such heterocyclic scaffolds. These reactions can be initiated by photoredox catalysis or other radical initiators.
In the context of cyclic amines, radical-polar crossover cycloadditions have been employed for their synthesis. preprints.org A similar strategy could potentially be applied to 1,4-oxazepane derivatives. For example, the generation of a radical on the oxazepane ring could be followed by an intramolecular cyclization or rearrangement, or an intermolecular reaction with another species. The subsequent oxidation or reduction of the radical intermediate to a cation or anion, respectively, would constitute the "crossover" to a polar reaction pathway, allowing for further transformations. While specific examples involving 1,4-oxazepanes are scarce in the literature, the general principles of radical chemistry suggest that such pathways could be explored for the synthesis of novel derivatives.
The mechanisms of ring transformations in oxazepane and related heterocyclic systems have been investigated through both experimental and computational methods. For instance, the ring expansion of morpholine (B109124) derivatives to form 1,4-oxazepanes has been explained by neighboring group participation, leading to an ambident aziridinium (B1262131) cation intermediate. rsc.org
Computational studies, such as those employing molecular orbital methods, have been used to elucidate the reaction pathways and predict the products of 1,4-oxazepine ring formation reactions. nih.gov These studies calculate the energies of reactants, transition states, and products to determine the most favorable reaction pathway. Such theoretical investigations provide valuable insights into the electronic and steric factors that govern these transformations. For example, density functional theory (DFT) calculations have been used to study the racemization mechanism of oxazepam, a related benzodiazepine, revealing a ring-chain tautomerism pathway. acs.orgrdd.edu.iq Similar computational approaches could be applied to understand the mechanistic details of ring expansions and contractions of this compound.
Elucidation of Reaction Mechanisms Pertaining to this compound
Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, by drawing parallels with related cyclic amine and ether systems, plausible reaction mechanisms can be inferred.
Kinetic studies provide quantitative information about reaction rates and how they are affected by various factors such as reactant concentrations, temperature, and catalysts. This data is crucial for understanding reaction mechanisms. Kinetic studies on the formation of oxazepine and oxazepane derivatives from the reaction of Schiff bases with anhydrides have shown these reactions to be first-order. rdd.edu.iq
While no specific kinetic data for reactions involving this compound have been found, it is anticipated that its reactions would follow kinetic profiles typical for nucleophilic substitution or elimination reactions of secondary amines and ethers. The protonation of the amine groups in the dihydrochloride salt would likely influence the reaction rates, potentially by altering the nucleophilicity of the nitrogen atom or by catalyzing ring-opening reactions under certain conditions.
Table 2: Representative Kinetic Data for Related Heterocyclic Ring Formations
| Reaction | Reactants | Order of Reaction | Rate Constant (k) | Reference |
| Oxazepine formation | Schiff base + Maleic anhydride | First | Varies with temperature | rdd.edu.iq |
| Oxazepine formation | Schiff base + Succinic anhydride | First | Varies with temperature | rdd.edu.iq |
| Oxazepine formation | Schiff base + Phthalic anhydride | First | Varies with temperature | rdd.edu.iq |
This table provides examples of kinetic data for analogous reactions to illustrate the type of information that would be relevant for understanding the reactivity of this compound.
Pathway mapping involves the theoretical charting of the potential energy surface of a reaction to identify the most likely reaction pathway, including intermediates and transition states. Transition state analysis, often performed using computational methods like DFT, provides information about the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate.
For the racemization of oxazepam, computational studies have identified the transition state for the ring-chain tautomerism mechanism, providing insights into the energy barrier of the reaction. acs.orgrdd.edu.iq Similar computational approaches could be employed to map the reaction pathways for various transformations of this compound, such as ring-opening, substitution, or rearrangement reactions. This would involve calculating the energies of the ground states, intermediates, and transition states to construct a reaction energy profile. Such an analysis would be invaluable for predicting the feasibility of different reaction pathways and for designing new synthetic routes involving this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.
One-Dimensional NMR (¹H and ¹³C) for Core Structure Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the foundation for structural confirmation, providing information on the chemical environment of each unique proton and carbon atom.
In the ¹H NMR spectrum of 1,4-Oxazepan-6-amine dihydrochloride (B599025), the protons on the heterocyclic ring are expected to resonate in distinct regions. Protons on carbons adjacent to the oxygen atom (C3 and C5) would appear at a lower field (higher ppm) due to the deshielding effect of oxygen's electronegativity. Similarly, protons on carbons adjacent to the protonated nitrogen atom (C2 and C7) would also be shifted downfield. The proton at the C6 position, being adjacent to the ammonium (B1175870) group, would also exhibit a downfield shift. The protons of the ammonium group itself would likely appear as a broad signal.
The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms (C2, C3, C5, C7) are expected to have the largest chemical shifts. The C6 carbon, bearing the amino group, would also be clearly identifiable in the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1,4-Oxazepan-6-amine dihydrochloride (Note: Data is hypothetical and for illustrative purposes based on structural analysis.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| H-2, H-7 | 3.20 - 3.40 | m | 55.0 - 58.0 |
| H-3, H-5 | 3.90 - 4.10 | m | 72.0 - 75.0 |
| H-6 | 3.50 - 3.70 | m | 48.0 - 51.0 |
| -NH₃⁺ | 8.50 - 9.00 | br s | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR suggests the presence of certain functional groups, 2D NMR experiments are required to piece the molecular puzzle together definitively.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks. For this compound, COSY would show correlations between protons on adjacent carbons, for example, between H-2 and H-3, H-5 and H-6, and H-6 and H-7, confirming the sequence of the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the more easily interpreted proton spectrum. For instance, the proton signals assigned to H-5 would show a cross-peak to the carbon signal of C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in three-dimensional space. For a flexible seven-membered ring like 1,4-oxazepane (B1358080), NOESY can reveal through-space interactions that help to determine the ring's preferred conformation and the relative stereochemistry of its substituents.
Advanced NMR Approaches for Conformational Studies and Interproton Distances
The 1,4-oxazepane ring is not planar and can exist in various conformations. Advanced NMR methods, particularly NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to measure the distances between protons. These experimentally derived distances can then be used as constraints in computational molecular modeling to generate a reliable model of the molecule's predominant three-dimensional shape in solution. Variable-temperature NMR studies could also provide insight into the energetics of conformational exchange processes.
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions.
Fragmentation Pattern Analysis for Structural Features
When the molecular ion of 1,4-Oxazepan-6-amine is analyzed by mass spectrometry, it undergoes characteristic fragmentation, providing clues to its structure. The most common fragmentation pathways for such a molecule would involve cleavages adjacent to the heteroatoms (alpha-cleavage). For instance, cleavage of the C-C bonds next to the nitrogen or oxygen atoms would be expected. The loss of the amino group or fragments of the heterocyclic ring would produce a unique "fingerprint" of fragment ions, further corroborating the proposed structure.
High-Resolution Mass Spectrometry for Exact Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of the protonated free base of the compound (C₅H₁₃N₂O⁺, [M+H]⁺) can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for 1,4-Oxazepan-6-amine (Note: Data is based on the theoretical calculation for the protonated free base, C₅H₁₂N₂O.)
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₅H₁₂N₂O |
| Ion Formula | [C₅H₁₃N₂O]⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 117.1028 |
| Hypothetical Measured Mass ([M+H]⁺) | 117.1026 |
| Mass Difference (ppm) | -1.7 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. A hypothetical IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features.
The primary functional groups to be identified would be the amine (N-H), ether (C-O-C), and alkane (C-H) bonds within the 1,4-oxazepane ring. The presence of the dihydrochloride salt form would significantly influence the spectrum, particularly the amine stretching and bending vibrations. The protonation of the amine groups to form ammonium salts (R-NH3+) would result in characteristic broad absorption bands.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (R-NH₃⁺) | N-H Stretching (asymmetric and symmetric) | 3300 - 2800 (broad) |
| Ammonium (R-NH₃⁺) | N-H Bending (asymmetric) | ~1600 - 1575 |
| Ammonium (R-NH₃⁺) | N-H Bending (symmetric) | ~1550 - 1500 |
| C-H (Alkyl) | C-H Stretching | 2990 - 2850 |
| C-H (Alkyl) | C-H Bending | 1470 - 1350 |
| C-O (Ether) | C-O Stretching | 1150 - 1085 |
| C-N (Amine) | C-N Stretching | 1250 - 1020 |
Note: This table is predictive and based on established correlation charts for functional groups. Actual experimental data for this compound is not currently available in published literature.
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed band to a specific molecular motion. This would confirm the integrity of the 1,4-oxazepane ring and the presence of the amine group in its protonated state.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the seven-membered oxazepane ring.
For a chiral molecule like 1,4-Oxazepan-6-amine, X-ray crystallography can also determine the absolute configuration of the stereocenter at the 6-position, distinguishing between the (R) and (S) enantiomers. The analysis of a suitable single crystal would yield a crystallographic information file (CIF), containing detailed atomic coordinates and unit cell parameters.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Chemical Formula | C₅H₁₄Cl₂N₂O |
| Formula Weight | 189.08 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined |
| Unit Cell Angles (α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Density (calculated) | To be determined |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. No experimental crystal structure data for this specific compound has been deposited in public databases such as the Cambridge Structural Database (CSD).
The resulting structural model would also detail the hydrogen bonding network and other intermolecular interactions in the solid state, involving the ammonium groups, the chloride counter-ions, and the ether oxygen, which are crucial for understanding the compound's physical properties.
Integrated Spectroscopic Approaches for Comprehensive Structural Characterization
A truly comprehensive structural characterization of this compound would rely on an integrated approach, combining data from multiple spectroscopic techniques. While IR spectroscopy identifies functional groups and X-ray crystallography defines the solid-state structure, other methods provide complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential to elucidate the connectivity of atoms in solution, confirming the carbon and proton framework of the molecule. The chemical shifts, coupling constants, and integration of the signals would provide a detailed map of the molecular structure.
Mass Spectrometry (MS) would determine the accurate molecular weight and provide information on the fragmentation pattern of the molecule, further corroborating the proposed structure. Techniques like Electrospray Ionization (ESI) would be suitable for this polar, salt-like compound.
By combining the findings from IR, NMR, and MS, and correlating them with the definitive solid-state structure from X-ray crystallography, a complete and unambiguous structural assignment of this compound can be achieved. Currently, no published studies are available that present such an integrated analysis for this specific compound.
Theoretical and Computational Investigations of 1,4 Oxazepan 6 Amine Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. These calculations help in understanding the distribution of electrons and energy levels within the molecule, which are fundamental to its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For 1,4-Oxazepan-6-amine dihydrochloride (B599025), theoretical calculations would likely show that the nitrogen and oxygen atoms, with their lone pairs of electrons, contribute significantly to the HOMO. The LUMO, on the other hand, would be distributed over the entire molecular framework, particularly around the amine and ether functional groups.
Table 1: Hypothetical Frontier Orbital Energies and Related Parameters for 1,4-Oxazepan-6-amine Dihydrochloride
| Parameter | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -0.2 |
| HOMO-LUMO Gap (ΔE) | 8.3 |
| Ionization Potential (I) | 8.5 |
| Electron Affinity (A) | 0.2 |
Note: These values are hypothetical and are based on typical ranges for similar heterocyclic amines.
The relatively large HOMO-LUMO gap suggested in the table would imply that this compound is a kinetically stable molecule. Electronic transitions, such as those observed in UV-visible spectroscopy, would require energy corresponding to this gap.
The distribution of charges within a molecule is not uniform, leading to a dipole moment and a molecular electrostatic potential (MEP) map that can predict reactive sites. The MEP map is particularly useful as it visualizes the electron density around the molecule, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas showing regions of low electron density (electrophilic sites). chemrxiv.orgresearchgate.net
In this compound, the MEP would likely show negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. mdpi.com The hydrogen atoms of the amine group and those attached to the carbon atoms would exhibit positive potential (blue). This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. chemrxiv.org
Table 2: Hypothetical Atomic Charges and Dipole Moment of this compound
| Atom/Parameter | Value |
| Charge on Oxygen | -0.6 e |
| Charge on Nitrogen (ring) | -0.4 e |
| Charge on Nitrogen (amine) | -0.8 e |
| Average Charge on Carbon | +0.2 e |
| Average Charge on Hydrogen | +0.1 e |
| Dipole Moment | 2.5 D |
Note: These values are hypothetical and serve as illustrative examples.
Quantum descriptors derived from DFT calculations, such as Fukui indices, provide a more quantitative prediction of reactivity at specific atomic sites. researchgate.netjoaquinbarroso.com The Fukui function, ƒ(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes. Condensed Fukui indices simplify this by assigning a value to each atom, indicating its susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.netjoaquinbarroso.comkomorowski.edu.plnih.gov
For this compound, the nitrogen and oxygen atoms would be expected to have high Fukui indices for electrophilic attack (ƒ-), indicating they are the primary nucleophilic centers. Conversely, certain carbon atoms adjacent to these heteroatoms might show higher Fukui indices for nucleophilic attack (ƒ+), making them potential electrophilic sites. researchgate.net
Table 3: Hypothetical Condensed Fukui Indices for Selected Atoms in this compound
| Atom | ƒ- (Electrophilic Attack) | ƒ+ (Nucleophilic Attack) | ƒ0 (Radical Attack) |
| O(1) | 0.25 | 0.05 | 0.15 |
| N(4) | 0.30 | 0.08 | 0.19 |
| C(5) | 0.05 | 0.15 | 0.10 |
| N(amine) | 0.40 | 0.03 | 0.21 |
Note: These values are hypothetical and represent the expected trends in reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle, which imparts significant conformational flexibility. researchgate.netresearchgate.netnih.govscispace.com Molecular dynamics (MD) simulations can be used to explore the different possible conformations of this compound and their relative energies. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
Theoretical Studies of Molecular Interactions and Binding Modes (e.g., Computational Docking and Molecular Mechanics)
Computational docking is a technique used to predict the preferred orientation of a molecule when it binds to a receptor. uobaghdad.edu.iqresearchgate.netorientjchem.orgresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. The results of such studies would likely show that the amine and ether groups are key for forming hydrogen bonds with receptor residues. The dihydrochloride form of the molecule suggests that the amine groups would be protonated, allowing for strong ionic interactions as well. Molecular mechanics calculations can then be used to refine the docked poses and to estimate the binding affinity.
Structure-Reactivity and Structure-Property Relationship Modeling (e.g., Quantitative Structure-Activity Relationship (QSAR) based on Chemical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are built using a set of chemical descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
A QSAR study involving 1,4-oxazepane derivatives could help in identifying the key structural features that are important for a particular biological activity. nih.govresearchgate.net For instance, a study on a series of 1,4-oxazepane analogs might reveal that the nature and position of substituents on the ring significantly influence their activity. nih.govresearchgate.netnih.govnih.govmdpi.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Prediction of Thermochemical Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)
The determination of thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) is fundamental to understanding the stability, reactivity, and spontaneity of chemical processes involving this compound. Due to the challenges and costs associated with experimental calorimetry for every compound of interest, computational chemistry provides a powerful and efficient alternative for predicting these properties. These theoretical investigations offer insights at a molecular level, guiding further experimental work.
Theoretical predictions of thermochemical parameters for this compound are typically achieved through quantum mechanical calculations. A common and effective approach involves the use of Density Functional Theory (DFT), which balances computational cost with accuracy. The process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, frequency calculations are performed on the optimized structure. These frequency calculations are crucial as they not only confirm that the structure is a true minimum on the potential energy surface but also provide the necessary data to calculate the thermochemical properties based on statistical mechanics.
From the vibrational frequencies, rotational constants, and other molecular properties derived from the computational model, it is possible to calculate the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions. The standard enthalpy, entropy, and Gibbs free energy of formation can then be determined. These calculations can be performed for the molecule in the gas phase, and solvation models can be applied to estimate these parameters in different solvents.
The choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical and is often selected based on the desired accuracy and the computational resources available. Larger basis sets and more sophisticated functionals generally yield more accurate results but require more computational time.
Below is an illustrative table of predicted thermochemical parameters for this compound, which would be the output of such a computational study. The values presented are hypothetical and serve to represent the type of data generated from these theoretical investigations.
| Parameter | Predicted Value | Units |
| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |
| Standard Entropy (S°) | Value | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |
Detailed Research Findings:
A comprehensive computational study would further investigate the thermochemical properties of various conformers of this compound to identify the most stable structures. The effect of the dihydrochloride salt form on the geometry and thermochemistry, compared to the free base, would also be a key area of investigation. This would involve modeling the protonation states of the amine groups and their interaction with the chloride counter-ions.
Furthermore, theoretical studies could explore the temperature dependence of these thermochemical parameters, providing a more complete picture of the compound's thermodynamic behavior over a range of conditions. The Gibbs free energy, in particular, is of significant interest as it directly relates to the equilibrium constant of a reaction, and its prediction can offer valuable insights into the compound's potential reaction pathways and stability in different chemical environments. These computational predictions, while theoretical, are an indispensable tool in modern chemical research, enabling the efficient screening and characterization of new chemical entities.
Applications As a Synthetic Building Block and Chemical Scaffold in Advanced Organic Synthesis
Role in the Assembly of Complex Molecular Architectures
The inherent conformational flexibility of the seven-membered 1,4-oxazepane (B1358080) ring, coupled with the nucleophilic nature of the primary amine, positions 1,4-Oxazepan-6-amine dihydrochloride (B599025) as a valuable precursor for the synthesis of intricate molecular designs.
The bifunctional nature of 1,4-Oxazepan-6-amine dihydrochloride facilitates its use in cyclization and condensation reactions to form novel heterocyclic systems. The primary amine can readily participate in reactions with various electrophiles, leading to the formation of fused or spirocyclic ring systems. For instance, multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, can be employed to introduce multiple points of diversity around the 1,4-oxazepane core in a single synthetic operation. nih.gov While direct examples with this compound are not extensively documented, the principles of MCRs are well-suited for its derivatization.
The synthesis of related heterocyclic systems, such as 1,4-benzodiazepines, often utilizes amino-functionalized building blocks in condensation reactions to construct the seven-membered ring. nih.gov Similar strategies could be envisioned for this compound, where the amine serves as a crucial nucleophile in the formation of larger, more complex heterocyclic frameworks.
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound is well-suited for the combinatorial synthesis of large numbers of related compounds. The primary amine provides a reliable point for the attachment of a wide variety of building blocks, including carboxylic acids, sulfonyl chlorides, and isocyanates, through robust and high-yielding reactions.
The creation of libraries based on privileged scaffolds like 1,4-oxazepane can efficiently populate chemical space with molecules that are more likely to possess desirable drug-like properties. researchgate.net The development of parallel synthesis techniques allows for the rapid generation of arrays of N-acylated, N-sulfonylated, or N-alkylated derivatives of the core scaffold, each with unique side chains that can be tailored to interact with specific biological targets. researchgate.net
Table 1: Potential Reactions for Library Synthesis using this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides, Carboxylic Acids | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
Derivatization Strategies for Expanding Chemical Space and Analogue Development
The development of analogues of a lead compound is a critical step in optimizing its biological activity and pharmacokinetic properties. The multiple reactive sites on the this compound scaffold provide ample opportunities for systematic derivatization.
While this compound itself does not possess a hydroxyl group, its synthesis may proceed from precursors that do, offering another site for modification. The primary amine is the most readily functionalized position, amenable to a vast range of reactions to introduce diverse substituents. nih.gov
Functionalization of the ring positions of the 1,4-oxazepane core is more challenging but can be achieved through various synthetic strategies. This could involve the use of substituted starting materials in the initial ring-forming reactions or through C-H activation methodologies on the pre-formed scaffold, although the latter is often less regioselective.
By carefully selecting the derivatizing agents, it is possible to synthesize complex derivatives of 1,4-Oxazepan-6-amine with finely tuned chemical features. For example, the introduction of acidic or basic functional groups can modulate the solubility and pharmacokinetic profile of the resulting molecules. The incorporation of aromatic or heteroaromatic moieties can introduce the potential for specific interactions with biological targets, such as pi-stacking or hydrogen bonding. The ability to systematically vary these features is essential for the rational design of new therapeutic agents. nih.gov
Development of Advanced Synthetic Methodologies Utilizing this compound as a Key Intermediate
The utility of this compound extends beyond its direct incorporation into final target molecules. It can also serve as a key intermediate in the development of novel and efficient synthetic methodologies.
Tandem reactions, where multiple bond-forming events occur in a single pot, can be designed around this versatile building block. For instance, a reaction sequence could involve an initial derivatization of the amine followed by an intramolecular cyclization that utilizes another part of the molecule, leading to the rapid assembly of complex polycyclic systems. mdpi.com
The development of such advanced synthetic methods is crucial for improving the efficiency and sustainability of organic synthesis. By using readily available and versatile building blocks like this compound, chemists can devise shorter and more elegant routes to valuable chemical entities.
Emerging Research Directions and Future Prospects
Exploration of Unconventional Synthetic Transformations and Rearrangements Involving the Oxazepane Ring
Key areas of exploration include:
Ring-Expansion and Ring-Contraction Reactions: Methods such as the Tiffeneau-Demjanov or Wolff rearrangements could be adapted to expand smaller rings (e.g., substituted piperidines or pyrrolidines) into the seven-membered oxazepane system. nih.govlibretexts.org Conversely, ring-contraction strategies might be employed on larger heterocyclic systems to furnish highly functionalized oxazepanes. rsc.org These approaches offer access to unique substitution patterns that can be critical for modulating biological activity.
Novel Cyclization Strategies: Researchers are investigating transition-metal-catalyzed and metal-free annulation reactions to build the oxazepane core. researchgate.netmdpi.comnih.gov For instance, intramolecular C-H activation or oxidative cyclization of appropriately designed acyclic precursors could provide direct access to the 1,4-oxazepane (B1358080) ring under mild conditions. mdpi.com
Skeletal Rearrangements: Dynamic electrocyclization processes, which have been used to rearrange other heterocycles like oxazoles into azepines, could inspire new pathways for modifying the oxazepane skeleton itself. nih.gov Such rearrangements could lead to unprecedented molecular scaffolds for further chemical exploration.
Table 1: Comparison of Conventional vs. Unconventional Synthetic Approaches for Oxazepanes
| Feature | Conventional Synthesis (e.g., Reductive Amination/Cyclization) | Unconventional Synthesis (e.g., Cascade Reactions, Ring Expansions) |
| Starting Materials | Often requires pre-functionalized, linear precursors. | Can utilize simpler, more readily available rings or acyclic molecules. |
| Number of Steps | Typically multi-step, involving protection/deprotection. | Often fewer steps, potentially one-pot operations. researchgate.net |
| Efficiency | Can suffer from lower overall yields due to multiple steps. | Higher atom economy and overall yield. |
| Structural Diversity | Limited to substitution patterns dictated by the initial precursors. | Provides access to novel and complex substitution patterns. nih.gov |
| Reaction Conditions | May require harsh reagents or conditions. | Often employs milder, catalyst-driven conditions. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Oxazepane Research
Retrosynthetic Planning: AI platforms can analyze the structure of a target oxazepane derivative and propose multiple viable synthetic routes. acs.org These programs can identify novel, non-intuitive pathways that may be more efficient or cost-effective than those devised by human chemists.
Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely outcome, yield, and regioselectivity of a proposed synthetic step. digitellinc.com This allows researchers to prioritize experiments with the highest probability of success, saving significant time and resources. nih.gov
Optimization of Reaction Conditions: AI-driven systems can be integrated with automated synthesis platforms to rapidly screen a wide array of catalysts, solvents, and temperature conditions. technologynetworks.com This high-throughput experimentation allows for the rapid identification of the optimal conditions for synthesizing a specific oxazepane derivative, improving yield and purity.
De Novo Molecular Design: ML models can generate novel oxazepane-based structures with specific predicted properties. By learning the relationship between chemical structure and biological activity from existing data, these algorithms can design new molecules that are optimized for a particular biological target.
Table 2: Applications of AI/ML in the Research of Oxazepane Derivatives
| Application Area | AI/ML Tool/Technique | Potential Impact on Oxazepane Research |
| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Proposes novel and efficient synthetic routes to complex derivatives. acs.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts the biological activity of virtual compounds, guiding synthesis efforts. nih.govresearchgate.net |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapidly identifies optimal reaction conditions for higher yields and purity. technologynetworks.comdigitellinc.com |
| Lead Generation | Generative Adversarial Networks (GANs) | Designs novel oxazepane molecules with desired physicochemical properties. |
Advanced In Silico Screening and Molecular Design Applications for Chemical Innovation
In silico techniques are indispensable for modern chemical and pharmaceutical research, enabling the rapid and cost-effective evaluation of large numbers of molecules. For the 1,4-oxazepane scaffold, these methods are crucial for identifying promising derivatives for synthesis and testing.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as a protein or enzyme. rasayanjournal.co.in Researchers can dock a virtual library of 1,4-Oxazepan-6-amine derivatives into the active site of a target to identify which compounds are most likely to be active. nih.govresearchgate.net This prioritizes the synthesis of the most promising candidates.
Virtual Screening: High-throughput virtual screening (HTVS) allows for the rapid assessment of millions of virtual compounds. Large chemical libraries can be screened against a specific target to identify novel oxazepane-containing hits.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search databases for other molecules, including novel oxazepane derivatives, that fit the model and are therefore likely to be active.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a molecule. rasayanjournal.co.in By evaluating these properties early in the design phase, researchers can focus on developing oxazepane derivatives with favorable drug-like characteristics. jyoungpharm.orgresearchgate.net
Table 3: Overview of In Silico Techniques for Oxazepane Research
| Technique | Description | Application Example |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor's active site. rasayanjournal.co.in | Identifying which oxazepane derivative binds most strongly to a target enzyme like cyclooxygenase. rasayanjournal.co.in |
| Pharmacophore Modeling | Creates an abstract model of the key features required for a molecule to be biologically active. | Searching a virtual library for new oxazepane scaffolds that match the pharmacophore of a known active compound. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. jyoungpharm.org | Identifying novel oxazepane-based hits from a multi-million compound database for anticonvulsant activity. jyoungpharm.orgresearchgate.net |
| ADME Prediction | Predicts the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) of a compound. | Filtering a set of designed oxazepane analogs to select those with the best predicted oral bioavailability. rasayanjournal.co.in |
Development of Sustainable and Green Chemistry Routes for 1,4-Oxazepan-6-amine Dihydrochloride (B599025) and Its Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical and pharmaceutical industries. unibo.it Future research on 1,4-Oxazepan-6-amine dihydrochloride will emphasize the creation of more environmentally benign and sustainable manufacturing routes.
Use of Greener Solvents: The replacement of hazardous organic solvents with safer alternatives like water, supercritical fluids, or biodegradable solvents is a key goal. researchgate.net For instance, developing synthetic steps that can be performed in aqueous media would significantly reduce the environmental impact.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild conditions (e.g., neutral pH and room temperature). nih.gov An enzymatic approach, such as using a lipase for a key amide bond formation or a peroxidase for an oxidation step, could provide a greener alternative to traditional chemical reagents. researchgate.net
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Cascade reactions are particularly effective at improving atom economy.
Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents (used in small amounts) is preferable to stoichiometric reagents (which are consumed in the reaction and generate more waste). researchgate.net Future syntheses will focus on employing highly efficient catalysts that can be recycled and reused.
Energy Efficiency: Exploring methods that reduce energy consumption, such as microwave-assisted synthesis or performing reactions at ambient temperature, will be a priority. A straightforward method for direct amide synthesis from amines and carboxylic acids has been developed that avoids harsh conditions and demonstrates scalability. themjalab.com
Table 4: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Goal for a "Greener" Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Minimize (approaching 0) |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Maximize (approaching 100%) |
| Solvent Intensity | Mass of solvent used / Mass of product | Minimize |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Oxazepan-6-amine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis often involves cyclization of precursor amines with epoxides or ketones under acidic conditions. For example, analogous oxazepane derivatives are synthesized using heterocyclic building blocks followed by hydrochlorination . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Spectrophotometric methods, such as oxidative coupling reactions with chromogenic agents (e.g., 4-aminoantipyrine), can also quantify residual amines .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography for absolute configuration determination.
- FT-IR spectroscopy to identify functional groups (e.g., amine and oxazepane ring vibrations).
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.
- Solubility profiling in polar solvents (e.g., water, methanol) to guide experimental design. PubChem provides computational descriptors like InChI keys for cross-referencing .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is widely used. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity and specificity. Method validation should follow ICH guidelines, including linearity (R² > 0.99), recovery (>90%), and precision (%RSD < 5%) .
Advanced Research Questions
Q. How can contradictory bioaccumulation data for dihydrochloride derivatives be resolved?
- Case Study : For 1,4-diaminobenzene dihydrochloride, algae showed a bioconcentration factor (BCF) of 450, while fish exhibited a BCF of 6 . To address discrepancies:
- Standardize test organisms and exposure durations .
- Apply regression models (e.g., log Kow-based BCF predictions) to contextualize experimental values.
- Use probabilistic risk assessment to account for trophic-level variations.
Q. What strategies optimize receptor-binding assays for this compound in neuropharmacological studies?
- Methodological Answer :
- Competitive binding assays (e.g., radioligand displacement) with dopamine or serotonin receptors, referencing Ki values from analogous compounds like perphenazine dihydrochloride .
- Dose-response curves (0.1 nM–10 µM) to calculate IC50 and assess selectivity over off-target receptors.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis studies.
Q. How should researchers design cytotoxicity experiments to distinguish between compound-specific effects and solvent interference?
- Methodological Answer :
- Include solvent controls (e.g., DMSO, saline) at equivalent concentrations.
- Use orthogonal assays : MTT for mitochondrial activity, lactate dehydrogenase (LDH) for membrane integrity, and Annexin V/PI staining for apoptosis/necrosis.
- Apply statistical rigor : ANOVA with post-hoc Tukey tests to differentiate treatment groups .
Data Analysis and Reporting
Q. What statistical approaches are critical for interpreting dose-dependent responses in this compound studies?
- Methodological Answer :
- Non-linear regression (e.g., log[inhibitor] vs. response) to model EC50/IC50.
- Hill slope analysis to infer cooperativity or receptor saturation.
- Bootstrap resampling to estimate confidence intervals for small datasets .
Q. How can bioaccumulation and toxicity data be integrated for environmental risk assessment?
- Framework :
- Compile BCF, LD50, and NOAEL values into a relational database.
- Apply quantitative structure-activity relationship (QSAR) models to extrapolate endpoints for untested species.
- Use probabilistic modeling (e.g., Monte Carlo simulations) to assess ecosystem-level risks .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in vitro?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure.
- Store at 2–8°C in airtight containers with desiccants to avoid hygroscopic degradation.
- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
